[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate is a derivative of 5′-deoxy-5-fluorocytidine. This compound features a central furan ring containing four carbon atom chiral centers with a 4-amino-5-fluoro-2-oxopyrimidine group, two acetyl groups, and a methyl group bonded at the 2,3,4,5 positions . It is an intermediate for the preparation of capecitabine, a prodrug of 5-fluorouracil, which is used in the treatment of various cancers .
Preparation Methods
The synthesis of [(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate involves the glycosidation of 5-fluorocytosine with 1,2,3-tri-O-acetyl-5-deoxyribose using stannic tetrachloride in dichloromethane at 15–20°C . This method ensures the formation of the desired compound with high purity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include stannic tetrachloride, dichloromethane, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Industry: It is used in the pharmaceutical industry for the production of capecitabine and other related compounds.
Mechanism of Action
The mechanism of action of [(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate involves its conversion to capecitabine, which is then enzymatically converted to 5-fluorouracil in the tumor . 5-fluorouracil inhibits DNA synthesis, thereby slowing the growth of tumor tissue. The molecular targets and pathways involved include thymidylate synthase inhibition, which leads to the disruption of DNA replication and cell division.
Comparison with Similar Compounds
Similar compounds include:
5′-deoxy-5-fluorocytidine: A direct precursor in the synthesis of the compound.
Capecitabine: The prodrug that is enzymatically converted to 5-fluorouracil.
5-fluorouracil: The active drug that inhibits DNA synthesis in cancer cells. The uniqueness of [(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate lies in its specific structure, which allows it to be an effective intermediate in the synthesis of capecitabine, providing a targeted approach to cancer treatment.
Properties
Molecular Formula |
C13H16FN3O6 |
---|---|
Molecular Weight |
329.28 g/mol |
IUPAC Name |
[(2R,3S,5R)-4-acetyloxy-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate |
InChI |
InChI=1S/C13H16FN3O6/c1-5-9(22-6(2)18)10(23-7(3)19)12(21-5)17-4-8(14)11(15)16-13(17)20/h4-5,9-10,12H,1-3H3,(H2,15,16,20)/t5-,9+,10?,12-/m1/s1 |
InChI Key |
NWJBWNIUGNXJGO-QCPNUFEOSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C([C@@H](O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.